molecular formula C16H14ClN3OS B5561201 5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5561201
M. Wt: 331.8 g/mol
InChI Key: BLVYZOALRSIBNT-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and possesses a unique chemical structure that makes it a promising candidate for drug development, particularly in the field of cancer research.

Scientific Research Applications

Molecular Stabilities and Anticancer Properties

Research has delved into the molecular stabilities, conformational analyses, and potential anticancer properties of compounds related to 5-(4-chlorobenzyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One study focused on the tautomeric properties, conformations, and the mechanism behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole. Density functional theory and molecular docking studies revealed that these compounds exhibit stable states in the thione form and have potential anticancer activity, especially against EGFR inhibitors (Karayel, 2021).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. A triazole-based compound was studied for its corrosion inhibition efficiency against mild steel in a corrosive environment. The compound demonstrated superior inhibition efficiency, indicating its potential as a corrosion inhibitor for industrial applications (Al-amiery et al., 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were found to possess good to moderate activities against various test microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2010).

Molecular and Crystal Structures

Research has also focused on the molecular and crystal structures of triazole derivatives. One study reported on the synthesis, molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research provides valuable insights into the electronic properties and potential applications of these compounds in various fields (Beytur & Avinca, 2021).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)20-15(18-19-16(20)22)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVYZOALRSIBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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